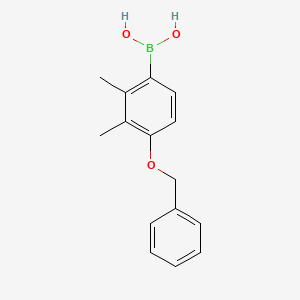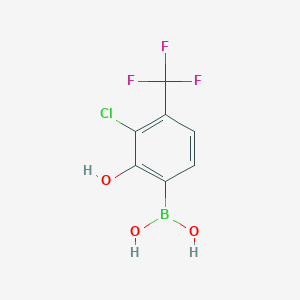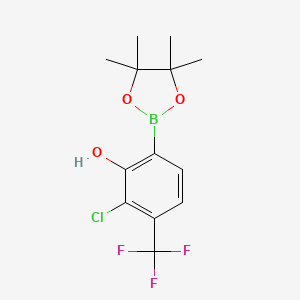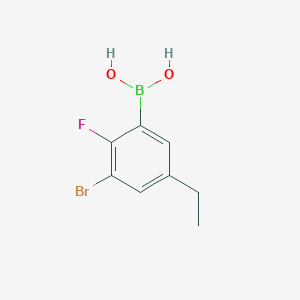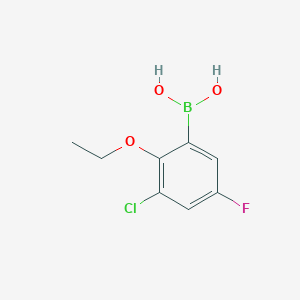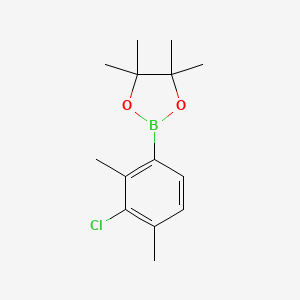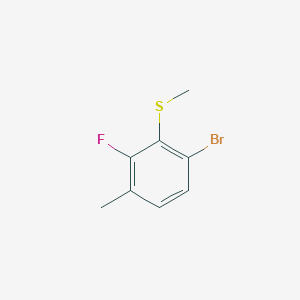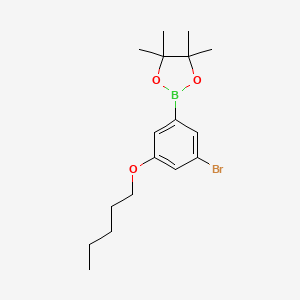
5-Bromo-3-pentyloxyphenylboronic acid pinacol ester
Übersicht
Beschreibung
5-Bromo-3-pentyloxyphenylboronic acid pinacol ester: is an organoboron compound with the molecular formula C17H26BBrO3. It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol and substituted with a bromine atom and a pentyloxy group on the phenyl ring. This compound is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Wirkmechanismus
Target of Action
5-Bromo-3-pentyloxyphenylboronic acid pinacol ester, also known as 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl-, is a boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . .
Mode of Action
The mode of action of boronic esters, including this compound, is primarily through their ability to undergo various transformations into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Boronic esters are involved in several biochemical pathways. The most important application is the Suzuki–Miyaura coupling , a palladium-catalyzed cross-coupling reaction of organoboron compounds (boronic acids, boronic esters) with organic halides to form carbon-carbon bonds .
Pharmacokinetics
It’s worth noting that the stability of boronic esters, including pinacol boronic esters, can pose challenges in terms of their removal at the end of a sequence if required .
Result of Action
The result of the action of this compound is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-pentyloxyphenylboronic acid pinacol ester typically involves the following steps:
Bromination: The starting material, 3-pentyloxyphenol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenyl ring.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step introduces the boronic acid pinacol ester group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Hydrolysis: The boronic ester can undergo hydrolysis under acidic or basic conditions to yield the free boronic acid.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are commonly used solvents.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic ester group.
Boronic Acids: Formed through hydrolysis of the boronic ester group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology:
Drug Development: Boronic acid derivatives are explored for their potential as enzyme inhibitors and in drug delivery systems.
Medicine:
Boron Neutron Capture Therapy (BNCT): Boronic acid compounds are investigated for their use in BNCT, a type of cancer treatment.
Industry:
Materials Science: Used in the development of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Vergleich Mit ähnlichen Verbindungen
3-Pentyloxyphenylboronic Acid Pinacol Ester: Similar structure but without the bromine atom.
5-Bromo-3-methoxyphenylboronic Acid Pinacol Ester: Similar structure but with a methoxy group instead of a pentyloxy group.
5-Bromo-3-pyridineboronic Acid Pinacol Ester: Similar structure but with a pyridine ring instead of a phenyl ring.
Uniqueness:
Substituent Effects: The presence of the bromine atom and the pentyloxy group on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical reactions.
Versatility: The compound’s ability to participate in Suzuki-Miyaura coupling and other reactions makes it a versatile building block in organic synthesis.
Eigenschaften
IUPAC Name |
2-(3-bromo-5-pentoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BBrO3/c1-6-7-8-9-20-15-11-13(10-14(19)12-15)18-21-16(2,3)17(4,5)22-18/h10-12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYPDVUVIDMLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001147344 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001147344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-54-8 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001147344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





